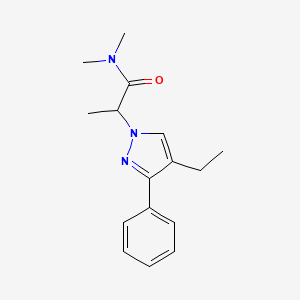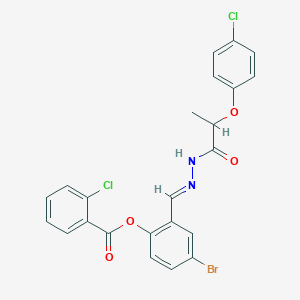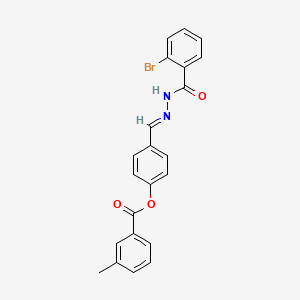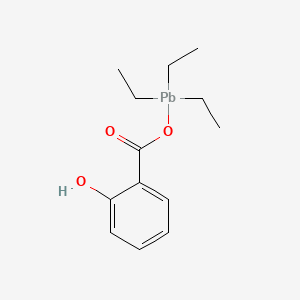
N-Sec-butyl-2-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sec-butyl-2-phenyl-acetamide: is an organic compound with the molecular formula C12H17NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Sec-butyl-2-phenyl-acetamide typically involves the reaction of 2-phenylacetic acid with sec-butylamine . The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Sec-butyl-2-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-Sec-butyl-2-phenyl-amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-Sec-butyl-2-phenyl-acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may exhibit analgesic, anti-inflammatory, or other pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of N-Sec-butyl-2-phenyl-acetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-Butyl-2-phenyl-acetamide
- N-Phenylacetamide
- N-Benzyl-2-phenyl-acetamide
Comparison: N-Sec-butyl-2-phenyl-acetamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like N-Butyl-2-phenyl-acetamide, which has a straight-chain butyl group, or N-Phenylacetamide, which lacks the butyl substitution. These differences can influence the compound’s reactivity, solubility, and biological activity .
Properties
CAS No. |
34028-18-7 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-butan-2-yl-2-phenylacetamide |
InChI |
InChI=1S/C12H17NO/c1-3-10(2)13-12(14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
InChI Key |
IMBKCYFEQQRLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)

![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)
![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)

